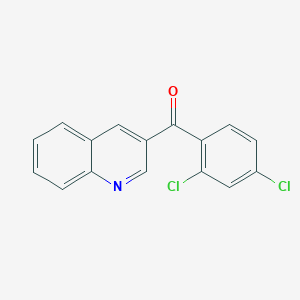

3-(2,4-Dichlorobenzoyl)quinoline

Description

Contemporary Significance of Quinoline (B57606) Derivatives in Synthetic Chemistry

Quinoline and its derivatives are of immense importance in modern synthetic chemistry. The functionalization of the quinoline ring is a key strategy for creating diverse molecular structures with potential applications in medicinal chemistry and materials science. Synthetic chemists continuously develop novel methods for the efficient and selective introduction of various functional groups onto the quinoline core. These methods, such as the Friedländer synthesis, Combes synthesis, and Pfitzinger reaction, provide pathways to a wide array of substituted quinolines. daneshyari.comjk-sci.comnih.govwikipedia.org The development of new catalytic systems, including the use of nanocatalysts and ionic liquids, has further expanded the synthetic toolbox, allowing for more environmentally sustainable and efficient production of these valuable compounds. nih.gov The versatility of the quinoline nucleus allows it to serve as a building block for complex molecules, including ligands for catalysis and advanced materials.

The structure-activity relationship (SAR) of quinoline derivatives is a major focus of contemporary research. nih.govpharmacy180.comrsc.orgyoutube.com Studies have shown that the type and position of substituents on the quinoline ring can dramatically influence the molecule's biological activity. For instance, the presence of a chlorine atom at the 7-position is a common feature in many antimalarial quinoline drugs. pharmacy180.comyoutube.com Similarly, substitutions at the 2, 3, and 4-positions have been shown to be critical for modulating activity against various biological targets. rsc.orgacs.org This deep understanding of SAR drives the design and synthesis of new quinoline derivatives with tailored properties.

Academic Research Trajectories of Benzoylquinoline Scaffolds

Benzoylquinolines, a subclass of quinoline derivatives characterized by a benzoyl group attached to the quinoline ring, have garnered significant academic interest. Research in this area often focuses on the synthesis of these compounds and the exploration of their potential applications, particularly in medicinal chemistry. The position of the benzoyl group on the quinoline ring, as well as the substitution pattern on the benzoyl moiety, are key areas of investigation.

The synthesis of 3-aroylquinolines, which includes 3-benzoylquinolines, is a topic of ongoing research. daneshyari.com Modified Friedländer-type reactions are one of the common strategies employed to construct these molecular frameworks. daneshyari.comjk-sci.com This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, in this case, a benzoyl-containing species. jk-sci.comwikipedia.org The exploration of different catalysts and reaction conditions to improve yields and selectivity is a common theme in the academic literature.

The benzoyl moiety itself is a ubiquitous scaffold in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs. nih.gov Its incorporation into the quinoline scaffold is a strategy to create hybrid molecules that may exhibit novel or enhanced biological activities. Research trajectories for benzoylquinolines often involve screening for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities, leveraging the known bioactivity of both the quinoline and benzophenone cores. nih.gov

Rationale for In-depth Investigation of 3-(2,4-Dichlorobenzoyl)quinoline

While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its in-depth investigation can be constructed based on the established significance of its constituent parts.

The quinoline core is a well-established pharmacophore, forming the basis of numerous therapeutic agents. nih.gov The substitution at the 3-position of the quinoline ring has been identified as a critical determinant of biological activity in various studies. acs.org

Furthermore, the presence of chlorine atoms on aromatic rings is a common and impactful feature in many pharmaceuticals. nih.govchemrxiv.org Dichlorinated aromatic compounds, in particular, have been shown to possess a range of biological activities. For example, compounds containing a 2,4-dichlorobenzoyl moiety have been investigated for their anticancer properties. researchgate.net The 2,4-dichlorobenzyl group has also been studied for its antimitotic activity, demonstrating that the specific positioning of chlorine atoms can lead to significant biological effects. pnas.org The inclusion of chlorine can alter the lipophilicity, electronic properties, and metabolic stability of a molecule, often leading to enhanced potency and a more favorable pharmacokinetic profile. chemrxiv.org

Therefore, the combination of a quinoline ring, a benzoyl linker, and a 2,4-dichlorophenyl group in a single molecule, this compound, presents a compelling case for investigation. This specific arrangement of functional groups offers the potential for novel interactions with biological targets. The exploration of this compound could lead to the discovery of new chemical probes to study biological processes or novel lead compounds for drug discovery efforts in areas such as oncology and infectious diseases. The synthesis and biological evaluation of this compound would be a logical and scientifically valuable endeavor to explore a unique region of chemical space.

Data Tables

Table 1: Physicochemical Properties of Parent Scaffolds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Quinoline | C₉H₇N | 129.16 | Colorless to yellow liquid |

| 2,4-Dichlorobenzoyl chloride | C₇H₃Cl₃O | 209.46 | Colorless to yellow liquid or solid |

This table presents general properties of the parent compounds that form this compound. The properties of the final compound would be a composite of these, resulting in a likely solid material with a significantly higher molecular weight.

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichlorophenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-12-5-6-13(14(18)8-12)16(20)11-7-10-3-1-2-4-15(10)19-9-11/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEREGWIMCQGHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301269014 | |

| Record name | (2,4-Dichlorophenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-88-2 | |

| Record name | (2,4-Dichlorophenyl)-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum provides a detailed profile of the functional groups present. For 3-(2,4-Dichlorobenzoyl)quinoline, the most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group, which bridges the quinoline (B57606) and dichlorophenyl rings. This C=O stretching vibration is typically observed in the range of 1650-1670 cm⁻¹, its exact position influenced by the electronic effects of the adjacent aromatic systems.

Other key vibrational modes include the C-H stretching of the aromatic rings, appearing above 3000 cm⁻¹, and the C=C and C=N stretching vibrations within the quinoline ring, which produce a series of bands in the 1450-1620 cm⁻¹ region. mdpi.com The presence of the chlorine atoms on the benzene (B151609) ring is indicated by C-Cl stretching vibrations, typically found in the lower frequency region of the spectrum, often below 850 cm⁻¹. researchgate.net The in-plane and out-of-plane bending vibrations of the C-H bonds of the substituted rings provide further structural confirmation in the fingerprint region (below 1500 cm⁻¹). nih.gov

Table 1: Illustrative FT-IR Data for this compound

| Wave Number (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H Stretching |

| 1665 | Strong | C=O Stretching (Ketone Bridge) |

| 1615, 1580, 1505 | Medium | Aromatic C=C and C=N Stretching |

| 1470, 1425 | Medium | Aromatic Ring Skeletal Vibrations |

| 830, 750 | Strong | C-H Out-of-Plane Bending |

| ~800 | Medium | C-Cl Stretching |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering monochromatic laser light off the molecule and analyzing the frequency shifts. tum.de While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For a molecule to be Raman active, a change in the polarizability of its electron cloud must occur during the vibration. tum.de

In the FT-Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic rings are expected to be particularly intense. The C=O stretch, while also present, may be weaker than in the FT-IR spectrum. The C-Cl bonds also give rise to characteristic Raman signals. The combination of FT-IR and FT-Raman provides a more complete picture of the molecule's vibrational modes, as some vibrations may be strong in one technique and weak or absent in the other, in accordance with the rule of mutual exclusion for centrosymmetric molecules. tum.de

Table 2: Illustrative FT-Raman Data for this compound

| Wave Number (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretching |

| 1610 | Strong | Aromatic Ring Symmetric Stretching |

| 1575 | Strong | Aromatic Ring Symmetric Stretching |

| 1025 | Medium | Ring Breathing Mode |

| ~800 | Medium | C-Cl Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. uncw.edu

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound displays signals for each unique proton in the molecule. The chemical shift (δ) of each signal, measured in parts per million (ppm), is indicative of the proton's local electronic environment. The spectrum can be divided into two main regions corresponding to the protons on the quinoline ring and the dichlorophenyl ring.

The protons of the quinoline moiety (H2, H4, H5, H6, H7, H8) typically resonate between 7.5 and 9.0 ppm. acs.org The H2 and H4 protons, being adjacent to the heterocyclic nitrogen atom, are significantly deshielded and appear at the downfield end of the spectrum. The protons on the dichlorophenyl ring (H3', H5', H6') also exhibit distinct signals, with their chemical shifts influenced by the electron-withdrawing chlorine atoms and the carbonyl group. Coupling between adjacent protons (J-coupling) results in the splitting of signals into multiplets (e.g., doublets, triplets), which helps to establish which protons are neighbors in the structure.

Table 3: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 | ~8.9 | Doublet |

| H4 | ~8.2 | Doublet |

| H5 | ~8.1 | Doublet |

| H8 | ~7.9 | Doublet |

| H6, H7 | ~7.6-7.8 | Multiplet |

| H6' | ~7.5 | Doublet |

| H3' | ~7.4 | Doublet of Doublets |

| H5' | ~7.3 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. researchgate.net Due to the low natural abundance of the ¹³C isotope, the spectra are typically recorded with proton decoupling, resulting in a series of singlets. The chemical shifts span a much wider range than in ¹H NMR (typically 0-220 ppm).

For this compound, the carbonyl carbon is the most deshielded, appearing around 190-195 ppm. The carbons of the aromatic rings resonate in the 120-150 ppm range. Carbons directly attached to the nitrogen (C2, C8a) or the chlorine atoms (C2', C4') are significantly affected and can be identified by their characteristic chemical shifts. Quaternary carbons (those without attached protons) are often weaker in intensity.

Table 4: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~194 |

| C2 | ~152 |

| C4 | ~149 |

| C8a | ~147 |

| C2', C4' | ~135-138 |

| C1', C4a, C5, C6, C7, C8 | ~125-132 |

| C3, C3', C5', C6' | ~120-130 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously assigning all signals and confirming the molecular structure. epfl.ch

COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. sdsu.edu Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton networks within the quinoline and dichlorophenyl ring systems. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. columbia.edu Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon it is bonded to, enabling the definitive assignment of all protonated carbons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment is vital for piecing together the entire molecular puzzle. It reveals long-range couplings between protons and carbons, typically over two or three bonds. columbia.edu Crucially, HMBC can show correlations from protons to quaternary (non-protonated) carbons. For this compound, HMBC is used to connect the quinoline and dichlorophenyl fragments by observing correlations between protons on one ring (e.g., H2, H4) and the carbonyl carbon, and between protons on the other ring (e.g., H3', H5') and the same carbonyl carbon. This confirms the benzoylquinoline framework. sdsu.edu

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular weight of the related compound 3-(3,4-Dichlorobenzoyl)quinoline is 302.15 g/mol . cookechem.com For 4-(3,4-Dichlorobenzoyl)quinoline, the molecular weight is 302.2 g/mol . nih.gov

Under electron ionization (EI), the molecule is expected to form a stable molecular ion peak. The fragmentation of quinoline derivatives often involves the loss of small, stable molecules. For instance, quinoline itself can expel a molecule of HCN. chempap.org In substituted quinolines, the fragmentation pathways are influenced by the nature of the substituents. chempap.org

The fragmentation of this compound would likely involve cleavage at the carbonyl group, a common fragmentation pathway for ketones. This could lead to the formation of a dichlorobenzoyl cation and a quinolinyl radical, or vice versa. The presence of chlorine atoms would produce a characteristic isotopic pattern in the mass spectrum, aiding in the identification of chlorine-containing fragments. The fragmentation of other complex organic molecules, such as diketopiperazines and diradylglycerols, often involves the loss of stable moieties like CO or side chains, a principle that can be extended to predict the fragmentation of the title compound. nih.govresearchgate.net High-resolution mass spectrometry can provide exact mass measurements, confirming the elemental composition of the parent ion and its fragments. nih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Analysis | Description | Predicted m/z Value |

| Molecular Ion | The intact molecule with a single positive charge. | [M]+ |

| Fragmentation | Loss of the dichlorobenzoyl group. | [M - C7H3Cl2O]+ |

| Fragmentation | Formation of the dichlorobenzoyl cation. | [C7H3Cl2O]+ |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. libretexts.org The spectrum is expected to show absorption bands corresponding to π→π* and n→π* transitions. libretexts.org The quinoline and dichlorobenzoyl moieties are both chromophores, and their conjugation through the carbonyl group will influence the absorption wavelengths. libretexts.org

The π→π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. libretexts.org The n→π* transition, which is generally weaker, involves the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. libretexts.orgyoutube.com For comparison, some quinoline derivatives exhibit absorption bands around 280 nm and 350 nm, which are attributed to π→π* and n→π* transitions, respectively. scielo.br The specific wavelengths (λmax) and molar absorptivities (ε) are dependent on the solvent polarity. beilstein-journals.org

The photophysical properties, such as fluorescence and phosphorescence, can also be investigated. Quinoline derivatives are known to exhibit fluorescence, and their emission spectra can provide further insights into their excited state properties. scielo.brbeilstein-journals.org For example, some quinoline derivatives show an emission band around 400 nm in polar solvents. scielo.br The study of related quinoline-based fluorophores has shown that their emission can span a wide spectral range depending on the specific substitutions. rsc.org

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

| π→π | 200-350 | High |

| n→π | >300 | Low |

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction analysis of single crystals of this compound would provide definitive information about its three-dimensional molecular structure and the arrangement of molecules in the crystal lattice. mdpi.com This technique allows for the precise determination of bond lengths, bond angles, and torsion angles.

In the solid state, the conformation of the molecule is of particular interest, specifically the dihedral angle between the quinoline ring and the dichlorobenzoyl group. For a related compound, 2-(3,4-dichlorophenyl)-4-phenylbenzo[h]quinoline, the dihedral angle between the dichlorophenyl group and the benzo[h]quinoline (B1196314) system is small, indicating a nearly coplanar arrangement. nih.govresearchgate.net In contrast, the phenyl substituent at the 4-position is significantly twisted out of the plane of the parent ring system. nih.govresearchgate.net

The crystal packing is stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking. nih.govnih.gov Although this compound does not have traditional hydrogen bond donors, weak C-H···O and C-H···N interactions may be present. nih.gov The packing arrangement of molecules can influence the material's physical properties. For some quinoline derivatives, a face-to-face π-stacking with an average distance of 3.8 Å has been observed. scielo.br The crystal system and space group would also be determined, providing a complete description of the crystal structure. mdpi.com

Table 3: Anticipated Crystallographic Parameters for this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Dihedral Angle | The angle between the quinoline and dichlorobenzoyl planes. |

| Intermolecular Interactions | The types of non-covalent interactions present in the crystal packing. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on 3-(2,4-Dichlorobenzoyl)quinoline

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational techniques can elucidate geometric parameters, energetic stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like quinoline (B57606) derivatives, DFT calculations, often using hybrid functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to determine optimized ground state geometries. nih.gov This process yields crucial data, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. The total energy calculated through DFT provides a measure of the molecule's thermodynamic stability. For many quinoline-based compounds, these theoretical calculations show good agreement with experimental data obtained from techniques like X-ray crystallography. kuleuven.beresearchgate.net However, specific optimized structural parameters and ground state energies for this compound are not present in the current body of scientific literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. This method is instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. nih.govscirp.org These calculations can help understand the nature of the transitions, such as n→π* or π→π*, and their corresponding oscillator strengths, which relate to the intensity of absorption bands. While TD-DFT has been successfully applied to many quinoline derivatives to interpret their photophysical properties, specific data regarding the excited states and simulated absorption spectrum for this compound is not available.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules. The analysis of the frontier molecular orbitals is particularly important in this context.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. acadpubl.eulibretexts.org A small HOMO-LUMO gap generally indicates higher chemical reactivity and lower stability. libretexts.org For various quinoline derivatives, these values have been calculated and used to predict their chemical behavior. nih.govarabjchem.org Without specific DFT calculations for this compound, the energies of its frontier orbitals and the magnitude of its energy gap remain undetermined.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. libretexts.org The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack. libretexts.org This analysis is valuable for identifying sites of intermolecular interactions, such as hydrogen bonding. nih.gov For many organic molecules, MEP analysis has provided crucial insights into their chemical reactivity and biological activity. However, an MEP surface analysis specific to this compound has not been published.

Topological Descriptors and Reactivity Indices

Topological analysis and reactivity indices are crucial tools in computational chemistry for understanding the electronic structure and predicting the chemical behavior of a molecule. By mapping electron density and related functions, these methods can identify bonding patterns, non-covalent interactions, and the most probable sites for electrophilic or nucleophilic attack.

Electron Localization Function (ELF) and Reduced Density Gradient (RDG)

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize the localization of electrons in a molecule, providing a clear picture of core electrons, covalent bonds, and lone pairs. wikipedia.org It is a measure of the likelihood of finding an electron near a reference electron. wikipedia.org An analysis of the ELF can offer a faithful representation of electron pair domains, such as those predicted by the VSEPR model. wikipedia.org For a molecule like this compound, an ELF analysis would be expected to show distinct basins of localization corresponding to the core electrons of the carbon, nitrogen, oxygen, and chlorine atoms. Furthermore, it would delineate the covalent bonds within the quinoline and dichlorophenyl rings and the carbonyl bridge, as well as the lone pair electrons on the nitrogen and oxygen atoms.

The Reduced Density Gradient (RDG) is a computational tool used to identify and visualize non-covalent interactions (NCIs). By plotting the RDG against the electron density, it is possible to distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions (steric effects). In a related computational study on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP), topological analyses highlighted the presence of van der Waals interactions and steric effects. dntb.gov.ua For this compound, an RDG analysis would likely reveal significant van der Waals interactions within the planar aromatic ring systems and potential steric repulsion involving the chlorine atoms and the quinoline ring, depending on the molecule's conformation.

Below is a table summarizing the types of non-covalent interactions that an RDG analysis could identify for the target molecule.

| Interaction Type | Corresponding RDG Signature | Expected Location in this compound |

| Van der Waals Interactions | Low density, near-zero gradient spikes | Between the quinoline and dichlorophenyl rings. |

| Steric Repulsion | High density, high positive gradient spikes | Between the carbonyl oxygen and adjacent C-H on the quinoline; between the chlorine atoms and the quinoline moiety. |

| Hydrogen Bonds | Medium density, negative gradient spikes | Potential weak C-H···O or C-H···N intramolecular interactions. |

Fukui Functions and Electrophilicity/Nucleophilicity Indices

Fukui functions are used within Density Functional Theory (DFT) to describe local reactivity. They indicate where a molecule is most likely to undergo a nucleophilic, electrophilic, or radical attack by showing how the electron density changes with the addition or removal of an electron. nih.gov The electrophilicity index (ω) provides a measure of a molecule's ability to accept electrons, while the nucleophilicity index (N) quantifies its electron-donating capability.

For this compound, the Fukui functions would predict the most reactive sites. A study on the quinmerac (B26131) herbicide (7-chloro-3-methylquinoline-8-carboxylic acid) demonstrated that such calculations can effectively predict sites for aromatic substitution and bond cleavage. nih.gov By analogy, for this compound:

Nucleophilic Attack (f+): The regions with the highest f+ values are most susceptible to attack by nucleophiles. These are expected to be the carbonyl carbon, which is highly electrophilic due to the adjacent electron-withdrawing oxygen and dichlorophenyl group, and carbons within the quinoline ring.

Electrophilic Attack (f-): The sites with the largest f- values are prone to attack by electrophiles. The nitrogen atom of the quinoline ring, with its lone pair of electrons, and the oxygen atom of the carbonyl group are predicted to be the primary nucleophilic centers.

The table below outlines the predicted reactive behavior based on these indices.

| Index | Predicted Reactive Site | Type of Attack |

| Condensed Fukui Function (f+) | Carbonyl Carbon | Nucleophilic Attack |

| Condensed Fukui Function (f-) | Quinoline Nitrogen Atom | Electrophilic Attack |

| Condensed Fukui Function (f-) | Carbonyl Oxygen Atom | Electrophilic Attack |

| Global Electrophilicity (ω) | Entire Molecule | Overall electron-accepting ability |

| Global Nucleophilicity (N) | Entire Molecule | Overall electron-donating ability |

Solvation Effects on Electronic and Spectroscopic Properties

The surrounding solvent can significantly influence the electronic and spectroscopic properties of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects. Studies on various quinoline derivatives show that solvent polarity can alter the energies of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the electronic absorption and emission spectra. researchgate.netnih.gov

For this compound, it is expected that increasing solvent polarity would lead to a stabilization of the ground and excited states, though often to different extents. This differential stabilization results in solvatochromic shifts in the UV-Visible absorption and fluorescence emission spectra. A study on styryl quinoline derivatives noted that while maximum absorption wavelengths remained relatively constant across different solvents, the emission wavelengths showed significant shifts, with the largest Stokes shifts occurring in aprotic polar solvents like DMSO and DMF. nih.gov Similarly, a computational analysis of a related dichlorobenzyl compound suggested greater stability in polar environments. dntb.gov.ua

The electronic absorption spectra of similar compounds are typically characterized by π → π* and n → π* transitions within the aromatic systems and the carbonyl group. The position and intensity of these bands would be modulated by the solvent environment. A red shift (bathochromic shift) in the emission spectrum is commonly observed with increasing solvent polarity, indicating a more polar excited state.

The following table presents hypothetical data on the effect of solvent on the primary absorption (λabs) and emission (λem) maxima for this compound, based on trends observed for related compounds.

| Solvent | Dielectric Constant (ε) | Predicted λabs (nm) | Predicted λem (nm) | Predicted Stokes Shift (nm) |

| n-Hexane (Non-polar) | 1.88 | ~330 | ~370 | ~40 |

| Chloroform (B151607) (Aprotic) | 4.81 | ~332 | ~395 | ~63 |

| Ethanol (Protic) | 24.55 | ~335 | ~410 | ~75 |

| DMSO (Aprotic, Polar) | 46.7 | ~338 | ~430 | ~92 |

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific information regarding the coordination chemistry and supramolecular architecture of the compound This compound .

Research on the use of this particular molecule as a ligand in metal complexation, its application in the design and synthesis of coordination polymers or Metal-Organic Frameworks (MOFs), and detailed investigations into its coordination modes or the spectroscopic properties of its potential metal adducts are not present in the public domain.

Therefore, it is not possible to provide a scientifically accurate article on the requested topics as outlined. The existing research focuses on other quinoline derivatives and their interactions with metal ions.

Advanced Materials Science Research and Applications

Integration into Functional Polymeric Materials and Coatings

The incorporation of specialized organic molecules into polymeric matrices is a well-established method for creating functional materials with tailored properties. Quinoline (B57606) derivatives are valuable in this regard due to their rigidity, thermal stability, and photoactive characteristics. While research has not specifically detailed the integration of 3-(2,4-Dichlorobenzoyl)quinoline into polymers, the general behavior of quinoline-containing polymers suggests potential. The rigid quinoline unit can enhance the thermal and mechanical properties of the host polymer.

The dichlorobenzoyl group attached to the quinoline core could impart specific functionalities. For instance, the polar carbonyl group and the chlorine atoms could enhance adhesion to various substrates, making it a potentially valuable additive for specialized coatings that require strong interfacial bonding. Furthermore, the incorporation of such a molecule could be used to modify the refractive index of polymer films, an important consideration in optical applications. The reactivity of the quinoline ring or the benzoyl moiety might also allow for its covalent incorporation into a polymer backbone, leading to a new class of functional polymers with inherent electronic or photophysical properties derived from the quinoline unit.

Optoelectronic and Photonic Applications

Quinoline-based molecules are "star molecules" in the field of functional materials, largely due to their diverse applications in optoelectronics and photonics. researchgate.net Their utility stems from their tunable electronic structure, which often features a π-conjugated system that can be modified with various electron-donating or electron-withdrawing groups to control their light absorption and emission properties. nih.gov

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives have been successfully utilized as emitter materials, host materials, and electron-transporting layers in Organic Light-Emitting Diodes (OLEDs). Their electron-deficient nature facilitates electron injection and transport, which is a crucial characteristic for efficient OLED performance. The development of new heterocyclic compounds is a powerful tool for creating novel materials for OLEDs. researchgate.net Some quinazoline-based fluorophores, which are structurally related to quinolines, have been used to fabricate blue OLEDs. acs.org

For this compound, the combination of the electron-deficient quinoline ring and the strongly electron-withdrawing dichlorobenzoyl group suggests it could be a candidate for an electron-transporting or host material. The high thermal stability often associated with such aromatic ketones would be an additional advantage for device longevity. While specific device performance data for this compound is unavailable, the general characteristics of related materials are promising. For example, other complex heterocyclic systems have been shown to be efficient emitters in OLEDs. nih.gov

Table 1: Performance of an OLED using a Phosphinine-based Emitter (Illustrative Example) This table shows data for a related class of heterocyclic emitters to illustrate the potential performance metrics, not data for this compound.

| Device Configuration | Emitter | Host | Turn-on Voltage (V) | Current Efficiency (cd A⁻¹) | Power Efficiency (lm W⁻¹) | External Quantum Efficiency (%) |

| Doped Device | Compound 10 (Phosphinine) | DPVBi | 5.0 | 1.87 | 0.58 | 0.9 |

Source: Adapted from research on λ⁵-phosphinines. nih.gov

Fluorescent and Luminescent Materials

The quinoline scaffold is a core component of many fluorescent molecules. nih.gov The fluorescence properties can be finely tuned by attaching different functional groups to the quinoline ring system. nih.gov Push-pull systems, which feature both electron-donor and electron-acceptor groups within a π-conjugated framework, are a common design strategy for creating highly fluorescent molecules with environment-sensitive emission (solvatochromism). nih.gov

While this compound does not possess a strong electron-donating group, the interaction between the benzoyl substituent and the quinoline ring could still result in interesting luminescent properties. The chlorine atoms and the carbonyl group are electron-withdrawing, which would influence the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO) and thus its absorption and emission characteristics. Studies on other quinoline derivatives have shown that substitutions can lead to fluorescence across the visible spectrum. For example, some amino-quinoline derivatives exhibit high fluorescence quantum yields in non-polar solvents. nih.gov The specific emission profile of this compound would need to be determined experimentally, but it holds potential as a blue-shifted emitter due to the presence of electron-withdrawing groups.

Table 2: Photophysical Properties of Substituted Quinoline Derivatives (Illustrative Examples) This table presents data for other quinoline derivatives to demonstrate the range of properties achievable, not data for this compound.

| Compound Type | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| Amino-Quinoline (TFMAQ-8Ar) | Toluene | 396 | 468 | 0.81 |

| Amino-Quinoline (TFMAQ-8Ar) | Acetonitrile | 415 | 553 | 0.01 |

| Quinazoline (B50416) Derivative | Cyclohexane | - | 414 - 597 | up to >0.80 |

Source: Adapted from studies on TFMAQ derivatives and quinazoline-based fluorophores. nih.govacs.org

Nanostructure Formation and Self-Assembly

The ability of molecules to self-assemble into well-defined nanostructures is critical for the bottom-up fabrication of functional materials. The planarity and potential for π-π stacking in quinoline derivatives make them suitable candidates for forming ordered assemblies. The structure of this compound, with its relatively rigid and planar quinoline core, could facilitate such interactions.

The presence of polar groups, like the carbonyl group, and halogen atoms can introduce additional directional intermolecular interactions, such as dipole-dipole forces and halogen bonding. These forces can guide the self-assembly process, potentially leading to the formation of nanofibers, vesicles, or crystalline nanostructures. While no specific studies on the self-assembly of this compound have been reported, related quinoline compounds have been shown to form aggregates with interesting properties, such as aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state. researchgate.net

Chemosensing and Molecular Recognition Systems

Fluorescent chemosensors are molecules that signal the presence of a specific analyte through a change in their fluorescence intensity or color. Quinoline derivatives are excellent platforms for designing chemosensors because the nitrogen atom in the quinoline ring can act as a binding site for metal ions or other analytes. nih.gov This interaction can perturb the electronic structure of the molecule, leading to a detectable change in its photophysical properties.

The this compound molecule possesses several features that could be exploited for chemosensing. The quinoline nitrogen and the oxygen atom of the benzoyl carbonyl group could act as a chelating unit for specific metal ions. The binding of a metal ion would likely alter the intramolecular charge transfer characteristics of the molecule, resulting in a change in its fluorescence. For example, 8-carboxamidoquinoline derivatives have been investigated as fluorescent labels for zinc ions (Zn²⁺). researchgate.net Given its structure, this compound could potentially be developed into a selective sensor for certain metal cations, though experimental validation is required.

Chemical Transformations and Mechanistic Investigations

Oxidation Reactions of the Quinoline (B57606) and Benzoyl Moieties

The oxidation of the quinoline nucleus and the benzoyl group in 3-(2,4-dichlorobenzoyl)quinoline can lead to a range of products, depending on the oxidant and reaction conditions. While specific studies on the oxidation of this particular compound are not extensively documented, the reactivity of related quinoline derivatives provides significant insight.

The quinoline ring is generally resistant to oxidation under mild conditions. However, stronger oxidizing agents can lead to the cleavage of the benzene (B151609) ring of the quinoline system. More commonly, oxidation targets the nitrogen atom of the quinoline ring to form an N-oxide. For instance, the treatment of 4,7-dichloroquinoline (B193633) with m-chloroperoxybenzoic acid (m-CPBA) in chloroform (B151607) results in the corresponding N-oxide. mdpi.com A similar reaction could be anticipated for this compound.

Oxidative annulation reactions of o-allylanilines in the presence of chloranil (B122849) have been shown to produce 2,4-diarylquinolines in good yields. organic-chemistry.org This suggests that under certain conditions, oxidative cyclization pathways can be a viable route for synthesizing complex quinoline derivatives.

The benzoyl moiety's carbonyl group is generally resistant to oxidation. However, under forcing conditions or with specific reagents, oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur.

Table 1: Potential Oxidation Reactions and Products

| Starting Material | Oxidizing Agent | Potential Product(s) | Notes |

| This compound | m-CPBA | This compound N-oxide | Oxidation at the quinoline nitrogen. |

| This compound | Strong Oxidants (e.g., KMnO4) | Ring-opened products | Potential for cleavage of the quinoline or benzoyl rings. |

Reduction Reactions of the Quinoline and Benzoyl Moieties

The reduction of this compound offers pathways to various hydrogenated derivatives. The quinoline ring and the benzoyl ketone are both susceptible to reduction, and the selectivity can be controlled by the choice of reducing agent and reaction conditions.

Catalytic hydrogenation of the quinoline ring is a well-established transformation. The reduction of quinolines to 1,2,3,4-tetrahydroquinolines can be achieved using various catalysts, such as gold nanoparticles supported on TiO2 with hydrosilanes and ethanol. researchgate.net This method has been successfully applied to a range of functionalized quinolines. researchgate.net It is plausible that this compound would undergo a similar reduction to yield 3-(2,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline.

The benzoyl ketone can be selectively reduced to the corresponding alcohol, 3-(2,4-dichlorophenyl)(quinolin-3-yl)methanol, using mild reducing agents like sodium borohydride. More vigorous reducing agents, such as lithium aluminum hydride or catalytic hydrogenation under harsher conditions, could potentially reduce both the ketone and the quinoline ring.

Domino reduction–intramolecular cyclization–aromatization approaches have been utilized in the synthesis of fused tetracyclic quinoline derivatives, highlighting the utility of reduction reactions in building molecular complexity. nih.gov

Table 2: Potential Reduction Reactions and Products

| Starting Material | Reducing Agent/Conditions | Potential Product(s) | Notes |

| This compound | NaBH4 | 3-(2,4-Dichlorophenyl)(quinolin-3-yl)methanol | Selective reduction of the ketone. |

| This compound | Au/TiO2, PhMe2SiH, EtOH | 3-(2,4-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline | Selective reduction of the quinoline ring. researchgate.net |

| This compound | LiAlH4 or H2/Pd-C (harsh) | 3-(2,4-Dichlorophenyl)(1,2,3,4-tetrahydroquinolin-3-yl)methanol | Reduction of both the ketone and quinoline ring. |

Nucleophilic and Electrophilic Substitution Reactions on the Dichlorophenyl and Quinoline Rings

The dichlorophenyl and quinoline rings of this compound are subject to both nucleophilic and electrophilic substitution reactions, although the presence of deactivating and directing groups significantly influences the regioselectivity.

Nucleophilic Aromatic Substitution (SNA r):

The dichlorophenyl ring, activated by the electron-withdrawing benzoyl group, can undergo nucleophilic aromatic substitution of one or both chlorine atoms, particularly with strong nucleophiles.

The quinoline ring itself can also participate in SNAr reactions, especially when substituted with good leaving groups like halogens. Studies on 2,4-dichloroquinazolines have shown that nucleophilic attack occurs regioselectively at the C4 position under mild conditions, while substitution at the C2 position requires harsher conditions. mdpi.comstackexchange.com While this compound does not possess halogens on the quinoline ring, this principle of differential reactivity at various positions is a key aspect of quinoline chemistry. Vicarious nucleophilic substitution (VNS) of hydrogen is another important reaction, particularly in nitro-activated quinolines, where a hydrogen atom ortho or para to the nitro group can be replaced by a nucleophile. mdpi.com

Electrophilic Aromatic Substitution (S EAr):

The quinoline ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Electrophilic substitution, when it does occur, typically proceeds at the 5- and 8-positions of the benzene ring portion of the quinoline. The benzoyl group is a deactivating group and will direct incoming electrophiles to the meta position on the dichlorophenyl ring, although the presence of two chlorine atoms already on this ring makes further substitution challenging.

Cyclization and Rearrangement Pathways of Derivatives

Derivatives of this compound can be precursors to a variety of fused heterocyclic systems through cyclization and rearrangement reactions. These transformations are often key steps in the synthesis of complex, biologically active molecules.

Intramolecular cyclization reactions are common in quinoline chemistry. For example, derivatives with appropriate functional groups can undergo cyclization to form tetracyclic systems. nih.gov The synthesis of quinoline-2,4-diones from cyanoacetanilide derivatives via an intramolecular Houben-Hoesch reaction is another example of a cyclization pathway leading to important quinoline structures. researchgate.net

Detailed Mechanistic Studies via Kinetic Analysis and Isotopic Labeling

Detailed mechanistic studies, including kinetic analysis and isotopic labeling, are crucial for understanding the intricate pathways of the reactions involving this compound.

Kinetic Analysis:

Kinetic studies of nucleophilic substitution reactions on related heterocyclic systems, such as the reaction of quinazolin-4-yltrimethylammonium chloride with hydroxide (B78521) ion, have provided quantitative data on reactivity. rsc.org Such studies reveal the influence of substituents and reaction conditions on the rate of reaction, offering insights into the transition state and reaction mechanism. For this compound, kinetic analysis of its substitution or reduction reactions could elucidate the rate-determining steps and the role of intermediates.

Isotopic Labeling:

Stable isotope labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanisms. nih.gov For example, in the reduction of the benzoyl ketone, using a deuterium-labeled reducing agent like sodium borodeuteride (NaBD4) would allow for the determination of the stereochemistry of the resulting alcohol. Similarly, in studying rearrangement reactions, isotopic labeling of specific carbon or nitrogen atoms in the quinoline or benzoyl moieties would help to map their movement during the transformation.

Q & A

Q. What are the optimal synthetic routes for 3-(2,4-dichlorobenzoyl)quinoline, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves coupling reactions between quinoline derivatives and 2,4-dichlorobenzoyl chloride. Microwave-assisted synthesis (MAS) has been shown to enhance reaction efficiency, achieving yields of 70–85% under controlled conditions (e.g., 75°C, ethanol solvent, 7-hour reflux) . Traditional methods like Friedländer synthesis or oxidative cyclization may require longer reaction times and produce lower yields (50–65%) due to side reactions. Key parameters include solvent polarity, temperature, and catalyst selection (e.g., iodine in THF for cyclization) . Post-synthesis purification via column chromatography or recrystallization is critical to achieving >95% purity.

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve substituent positions on the quinoline and benzoyl moieties. For example, aromatic proton signals appear at δ 7.2–8.5 ppm, while carbonyl carbons resonate near δ 190 ppm .

- FT-IR Spectroscopy : Confirms the presence of C=O (1680–1700 cm) and C-Cl (750–800 cm) stretches. Discrepancies in peak positions between the ligand and metal complexes (e.g., Fe(III) derivatives) indicate successful coordination .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 347.03 for CHClNO) .

- UV-Vis Spectroscopy : λmax shifts (e.g., 280 nm to 320 nm upon metal coordination) provide insights into electronic transitions and conjugation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data often arise from structural modifications or assay conditions. For instance:

- Anticancer Activity : The iron(III) complex of 3-(2,4-dichlorobenzoyl)thiourea exhibits a binding affinity (ΔG = -7.76 kcal/mol) to ribonucleotide reductase, outperforming hydroxyurea (ΔG = -5.2 kcal/mol) . However, substituent positioning (e.g., methoxy vs. chloro groups) alters pharmacokinetics, as seen in Caco-2 permeability assays (53.64% vs. 32.1%) .

- Antimicrobial Activity : Electron-withdrawing groups (e.g., -Cl) enhance membrane penetration but may reduce solubility. Comparative studies using logP values and MIC assays are recommended to reconcile conflicting results .

Q. What computational strategies are effective for predicting the binding modes of this compound derivatives to biological targets?

Molecular docking and dynamics simulations are critical:

- Docking Protocols : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., ribonucleotide reductase). For example, hydrogen bonds with Arg 293 and hydrophobic interactions with Cys 428 stabilize the ligand-receptor complex .

- QM/MM Calculations : Assess charge transfer effects, such as the role of Fe(III) in enhancing ligand-to-metal charge transfer (LMCT) for redox-active complexes .

- ADMET Predictions : Tools like SwissADME evaluate bioavailability (%HIA = 97.80) and mutagenicity risks (Ames test positivity) .

Q. How do structural modifications to the quinoline core influence the compound’s reactivity and pharmacological profile?

- Electron-Donating Groups (e.g., -OCH) : Increase π-π stacking with aromatic residues in enzymes but may reduce electrophilicity at the carbonyl site .

- Halogen Substituents (e.g., -Cl) : Enhance lipophilicity (logP = 3.8) and stabilize interactions via halogen bonding, as observed in crystallographic studies of related quinoline derivatives .

- Heterocyclic Additions (e.g., pyrazoloquinolines) : Improve selectivity for kinase inhibitors but complicate synthesis due to steric hindrance .

Q. What methodologies are recommended for analyzing degradation products or impurities in this compound samples?

- HPLC-MS/MS : Detects trace impurities (e.g., dechlorinated byproducts) with a detection limit of 0.1% .

- Stability Studies : Accelerated degradation under acidic (pH 3) or oxidative (HO) conditions identifies labile sites. For instance, the benzoyl group hydrolyzes faster than the quinoline ring .

- X-ray Crystallography : Resolves stereochemical anomalies in degradation products, such as epimerization at chiral centers .

Methodological Challenges and Solutions

Q. How should researchers address low yields in multi-step syntheses of this compound derivatives?

- Step Optimization : Isolate intermediates after each step (e.g., Friedländer cyclization) to minimize side reactions. Yields improve from 40% to 65% with TLC monitoring .

- Catalyst Screening : Transition metals (e.g., FeCl) or organocatalysts (e.g., proline) enhance regioselectivity in cyclization steps .

- Microwave Assistance : Reduces reaction time from 24 hours to 2–4 hours, preserving thermally sensitive functional groups .

Q. What strategies validate the biological mechanisms proposed for this compound derivatives?

- Enzyme Inhibition Assays : Directly measure IC values against purified targets (e.g., topoisomerase II) .

- CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish between covalent and non-covalent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.